molecular formula C19H25N3O3S B2457811 N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941947-37-1

N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2457811
M. Wt: 375.49
InChI Key: ZGKUZNGORYRNIE-UHFFFAOYSA-N
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Description

N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss future directions for research on this compound.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves the condensation of 4-methoxybenzoic acid with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2-bromo-N,N-dipropylacetamide. The final product is obtained by the hydrolysis of the amide group in the intermediate.

Starting Materials
4-methoxybenzoic acid, 2-aminothiazole, 2-bromo-N,N-dipropylacetamide, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Condensation of 4-methoxybenzoic acid with 2-aminothiazole in ethanol to form N-(4-methoxybenzoyl)thiazol-2-amine., Step 2: Reaction of N-(4-methoxybenzoyl)thiazol-2-amine with 2-bromo-N,N-dipropylacetamide in diethyl ether to form N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide intermediate., Step 3: Hydrolysis of the amide group in the intermediate using sodium hydroxide and hydrochloric acid to obtain the final product, N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide.

Mechanism Of Action

The mechanism of action of N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves the inhibition of certain enzymes, such as protein kinase C and tyrosine kinase. This inhibition leads to a disruption of various cellular processes, including cell proliferation and survival. Additionally, N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been shown to activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes.

Biochemical And Physiological Effects

N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, which can lead to a disruption of various cellular processes. Additionally, N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been shown to have antiproliferative and apoptotic effects on cancer cells. This compound has also been shown to activate certain signaling pathways, such as the MAPK pathway, which is involved in various cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for investigating various cellular processes. Additionally, its antiproliferative and apoptotic effects on cancer cells make it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide. One area of research could focus on its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another area of research could focus on investigating the role of certain signaling pathways in various cellular processes using N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide as a tool. Additionally, future research could focus on developing more potent and selective inhibitors of specific enzymes using N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide as a lead compound.

Scientific Research Applications

N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase, which are involved in various cellular processes. This compound has also been shown to have antiproliferative and apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has been used as a tool for investigating the role of certain signaling pathways in various biological processes.

properties

IUPAC Name

N-[4-[2-(dipropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-10-22(11-5-2)17(23)12-15-13-26-19(20-15)21-18(24)14-6-8-16(25-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKUZNGORYRNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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